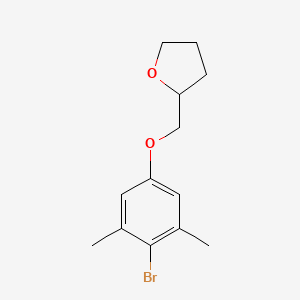![molecular formula C14H12ClFO2 B1472182 [4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol CAS No. 1613413-04-9](/img/structure/B1472182.png)
[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol
説明
科学的研究の応用
Organohalogen Contaminants and Metabolites
A study investigated human exposure to organohalogen contaminants (OHCs), including phenolic and methoxylated ones, in relation to their concentrations in breast milk and serum. The research highlighted the dietary intake of phenolic OHCs and their differential partitioning between breast milk and serum, suggesting varied pharmacokinetic or exposure routes for these compounds (Fujii et al., 2014).
Exposure and Toxicity
Methanol, a commonly used solvent, poses significant health risks, including metabolic acidosis and visual disturbances. A case of industrial methanol toxicity highlighted the dangers of methanol exposure and the importance of appropriate protective measures (Downie et al., 1992). Furthermore, methanol-induced retinal toxicity was examined using optical coherence tomography (OCT) to evaluate the severity of retinal edema and changes in retinal profile, underscoring the toxic effects of methanol on visual health (Fujihara et al., 2006).
Metabolite Identification and Pharmacokinetics
Research into the metabolism of chlorphenoxamine, a compound structurally related to the chemical of interest, identified several metabolites in human urine, providing insights into the compound's pharmacokinetics and metabolic pathways. These metabolites, some of which were excreted as conjugates, contribute to our understanding of the compound's biotransformation and potential effects on human health (Goenechea et al., 1987).
Environmental and Health Implications
The presence of alkylphenols (APs), which are environmental contaminants with endocrine-disrupting activities, was detected in adipose tissue of women in Southern Spain, indicating human exposure to these compounds and their potential health implications (Lopez-Espinosa et al., 2009).
特性
IUPAC Name |
[4-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-12-4-3-11(8-17)14(7-12)18-9-10-1-5-13(16)6-2-10/h1-7,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHQPBZDWVUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)

![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)









